Cas no 1260004-37-2 (2-Fluoro-5-methyl-DL-phenylglycine)

2-Fluoro-5-methyl-DL-phenylglycine is a fluorinated phenylglycine derivative with potential applications in pharmaceutical and biochemical research. The incorporation of a fluorine atom at the 2-position and a methyl group at the 5-position of the phenyl ring enhances its steric and electronic properties, making it a valuable intermediate for drug discovery and peptide modification. Its racemic (DL) form allows for versatile synthetic utility, particularly in the study of enzyme inhibition or receptor binding. The compound’s structural features may contribute to improved metabolic stability and bioavailability in medicinal chemistry applications. It is commonly used as a building block for chiral resolution studies or as a precursor for bioactive molecule synthesis.
2-Fluoro-5-methyl-DL-phenylglycine structure
1260004-37-2 structure
Product Name:2-Fluoro-5-methyl-DL-phenylglycine
CAS No:1260004-37-2
MF:C9H10FNO2
MW:183.179605960846
CID:3142876
PubChem ID:17750803
Update Time:2025-06-11

2-Fluoro-5-methyl-DL-phenylglycine Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-methyl-DL-phenylglycine
    • N10933
    • 2-Fluoro-5-methyl-DL-phenylglycine (H-DL-Phg(2-F,5-Me)-OH)
    • 1260004-37-2
    • JS-4007
    • CS-0359031
    • MFCD06660229
    • AKOS006295114
    • 2-amino-2-(2-fluoro-5-methylphenyl)acetic acid
    • MDL: MFCD06660229
    • Inchi: 1S/C9H10FNO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
    • InChI Key: ZLFSUSSQJRUCIH-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C=C1C(C(=O)O)N

Computed Properties

  • Exact Mass: 183.06955672g/mol
  • Monoisotopic Mass: 183.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 2-Fluoro-5-methyl-DL-phenylglycine

2-Fluoro-5-methyl-DL-phenylglycine: A Comprehensive Overview

The compound 2-Fluoro-5-methyl-DL-phenylglycine, identified by the CAS number 1260004-37-2, is a structurally unique amino acid derivative that has garnered significant attention in recent years due to its potential applications in various fields. This compound is characterized by its fluorinated aromatic ring and methyl substituent, which contribute to its distinct chemical properties. The DL configuration indicates that the compound exists as a racemic mixture of its enantiomers, making it suitable for a wide range of applications where stereochemistry is not a critical factor.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The presence of the fluorine atom in 2-Fluoro-5-methyl-DL-phenylglycine enhances its lipophilicity, which is a desirable property for improving the bioavailability of pharmaceutical agents. This characteristic has led researchers to explore its potential as a building block in the synthesis of more complex molecules with therapeutic applications.

The synthesis of 2-Fluoro-5-methyl-DL-phenylglycine involves a multi-step process that typically begins with the preparation of the corresponding phenylglycine derivative. The introduction of the fluorine atom at the 2-position and the methyl group at the 5-position requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and asymmetric synthesis have further streamlined the production process, making it more efficient and scalable.

In terms of biological activity, 2-Fluoro-5-methyl-DL-phenylglycine has shown promising results in preliminary assays. Its ability to modulate enzyme activity and interact with cellular receptors suggests potential applications in the development of novel therapeutic agents. For instance, researchers have investigated its role as an inhibitor of certain kinases, which are key targets in cancer therapy. The compound's unique structure allows it to bind to these targets with high affinity, making it a valuable candidate for further exploration.

Beyond pharmaceutical applications, 2-Fluoro-5-methyl-DL-phenylglycine has also found utility in materials science. Its ability to form stable peptide bonds makes it an attractive component in the design of biodegradable polymers and coatings. Recent studies have demonstrated its potential as a precursor for synthesizing amphiphilic materials with tailored properties, which could be used in drug delivery systems or biomedical devices.

The environmental impact of 2-Fluoro-5-methyl-DL-phenylglycine is another area of growing interest. As concerns about chemical waste and sustainability increase, researchers are exploring methods to minimize the ecological footprint of its production and use. Advances in green chemistry, such as the use of renewable feedstocks and energy-efficient reaction conditions, are being integrated into its synthesis to reduce environmental hazards.

In conclusion, 2-Fluoro-5-methyl-DL-phenylglycine represents a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for future innovations. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.

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